(2s)-2-Amino-2-benzo[d]furan-2-ylethan-1-ol
Description
Properties
Molecular Formula |
C10H11NO2 |
|---|---|
Molecular Weight |
177.20 g/mol |
IUPAC Name |
(2S)-2-amino-2-(1-benzofuran-2-yl)ethanol |
InChI |
InChI=1S/C10H11NO2/c11-8(6-12)10-5-7-3-1-2-4-9(7)13-10/h1-5,8,12H,6,11H2/t8-/m0/s1 |
InChI Key |
RGPFVVNMRDRSNU-QMMMGPOBSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C(O2)[C@H](CO)N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(CO)N |
Origin of Product |
United States |
Preparation Methods
Multi-step Synthesis via Nitro Derivative Reduction
A well-documented approach involves:
-
- Starting from 2-hydroxyacetophenone or nitrosalicylaldehydes.
- Reacting with 2-bromo-1-(substituted phenyl)ethanone in the presence of anhydrous potassium carbonate in acetone under reflux.
- This yields nitro-substituted benzofuran derivatives with good yields.
-
- The nitro group is reduced to an amino group using iron powder in a mixture of aqueous hydrochloric acid (37%) and ethanol at reflux temperature.
- This step converts nitrobenzofuran intermediates into the corresponding amino derivatives.
This method is notable for its good yields and relatively straightforward reaction conditions.
Copper-Catalyzed Coupling and Cyclization
- Starting with o-halophenols and aryl or alkyl acetylenes , copper(I) iodide catalyzes the coupling in pyridine under reflux.
- The reaction proceeds through a cuprous aryl acetylene intermediate, which cyclizes to form the benzofuran ring.
- Subsequent functional group transformations introduce the amino and hydroxyl groups at the 2-position.
- This method is advantageous for its versatility in introducing various substituents and is widely used for 2-arylbenzofuran derivatives.
Condensation and Intramolecular Cyclization
- Phenacyl phenyl ethers undergo acid-mediated cyclization (e.g., using polyphosphoric acid in xylene at elevated temperatures) to form benzofuran rings.
- The amino-ethanol side chain can be introduced via subsequent substitution or reduction steps.
- This approach is useful for synthesizing substituted benzofurans with functional groups at the 2-position.
Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Cyclization (nitro precursors) | 2-bromo-1-(substituted phenyl)ethanone, K2CO3, acetone, reflux | 70-85 | Good regioselectivity, mild conditions |
| Nitro reduction | Fe, 37% HCl/H2O/EtOH, reflux | 75-90 | Efficient conversion to amino group |
| Copper-catalyzed coupling | o-halophenols, cuprous iodide, pyridine, reflux | 60-80 | Versatile for various substitution patterns |
| Acid-mediated cyclization | Polyphosphoric acid, xylene, 130°C | 50-70 | Requires careful temperature control |
Stereochemical Considerations
- The (2S) stereochemistry of the amino-ethanol side chain is crucial for biological activity.
- Enantioselective synthesis may involve chiral catalysts or starting materials.
- Specific stereocontrol methods are less reported but can be achieved via asymmetric reduction or chiral auxiliary approaches.
Summary of Research Findings
- The multi-step cyclization followed by nitro reduction remains the most reliable method for preparing (2S)-2-Amino-2-benzo[d]furan-2-ylethan-1-ol with good yield and purity.
- Copper-catalyzed coupling offers a flexible alternative, especially for analog synthesis.
- Acid-mediated cyclizations provide a classical approach but may have lower yields and harsher conditions.
- The compound’s preparation benefits from well-established benzofuran chemistry, with ongoing research refining yields and stereoselectivity.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-Amino-2-benzo[d]furan-2-ylethan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Sodium borohydride in methanol at 0-25°C.
Substitution: Halogenating agents such as thionyl chloride in the presence of a base like pyridine.
Major Products Formed
Oxidation: Formation of benzo[d]furan-2-yl oxides.
Reduction: Formation of benzo[d]furan-2-yl alcohols.
Substitution: Formation of substituted benzo[d]furan derivatives.
Scientific Research Applications
(2S)-2-Amino-2-benzo[d]furan-2-ylethan-1-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of bacterial infections and cancer.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (2S)-2-Amino-2-benzo[d]furan-2-ylethan-1-ol involves its interaction with specific molecular targets and pathways. The amino group in the compound can form hydrogen bonds with biological molecules, leading to changes in their structure and function. Additionally, the benzo[d]furan moiety can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below highlights key structural and molecular differences between (2S)-2-Amino-2-benzo[d]furan-2-ylethan-1-ol and related compounds:
Key Differences in Properties and Reactivity
Aromatic vs. This could improve binding affinity in receptor-targeted applications . Halogenated analogs (e.g., (R)-2-Amino-2-(5-bromo-2-fluorophenyl)ethan-1-ol) exhibit increased molecular weight and polarity due to bromine/fluorine atoms, which may enhance metabolic stability in drug design .
The 4-aminophenethyl side chain in (R)-2-((4-Aminophenethyl)amino)-1-phenylethanol introduces a flexible linker, enabling diverse conjugation possibilities .
Chirality and Asymmetric Synthesis: (R)-(-)-2-Amino-2-phenylethanol (MW 137.18) is a simpler chiral building block for alkaloid synthesis, whereas the benzo[d]furan derivative’s larger structure (estimated MW ~193.20) may offer unique stereoelectronic effects in catalysis .
Biological Activity
(2S)-2-Amino-2-benzo[d]furan-2-ylethan-1-ol is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a benzo[d]furan moiety, which is known for its significant biological properties. The presence of an amino group and an alcohol functional group enhances its reactivity and interaction with biological targets.
1. Anticancer Properties
Recent studies have highlighted the anticancer potential of (2S)-2-amino-2-benzo[d]furan-2-ylethan-1-ol. Research indicates that derivatives of benzofuran, including this compound, exhibit significant antiproliferative effects against various cancer cell lines.
Table 1: Antiproliferative Activity Against Cancer Cell Lines
These results demonstrate that (2S)-2-amino-2-benzo[d]furan-2-ylethan-1-ol may be a promising candidate for further development as an anticancer agent.
2. Antimicrobial Activity
The compound has also shown potential antimicrobial properties. Studies suggest that it can inhibit the growth of various bacterial strains, making it a candidate for developing new antimicrobial therapies.
Table 2: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 64 | |
| Pseudomonas aeruginosa | 128 |
These findings indicate that the compound's structure may facilitate interactions with bacterial cell membranes or metabolic pathways, leading to its antimicrobial effects.
The mechanism by which (2S)-2-amino-2-benzo[d]furan-2-ylethan-1-ol exerts its biological effects involves several pathways:
- Enzyme Interaction : The compound may act as an enzyme inhibitor or modulator, affecting pathways critical for cell proliferation and survival.
- Receptor Binding : The structural features allow for potential binding to various receptors, influencing cellular signaling pathways.
- Induction of Apoptosis : Research indicates that benzofuran derivatives can trigger apoptotic pathways in cancer cells, leading to cell death.
Case Studies and Research Findings
Several studies have investigated the biological activity of benzofuran derivatives, including (2S)-2-amino-2-benzo[d]furan-2-ylethan-1-ol:
- Study on Cytotoxicity : A study assessed the cytotoxicity of various benzofuran derivatives against human cancer cell lines, revealing that compounds similar to (2S)-2-amino-2-benzo[d]furan-2-ylethan-1-ol exhibited significant antiproliferative activity compared to standard drugs like Combretastatin-A4 .
- Molecular Docking Studies : Molecular docking simulations have shown that derivatives can effectively bind to tubulin, suggesting a mechanism for their anticancer activity through disruption of microtubule dynamics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
